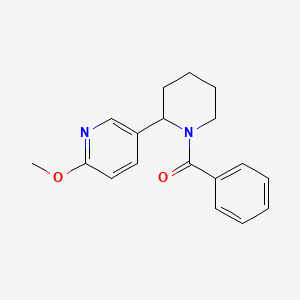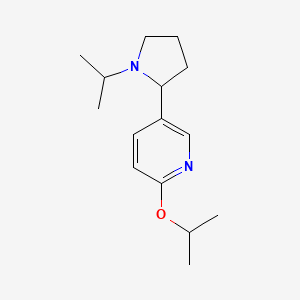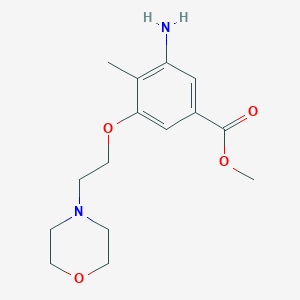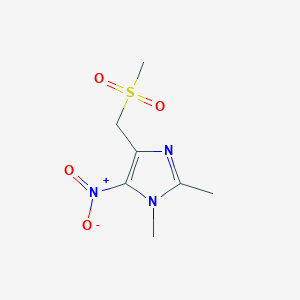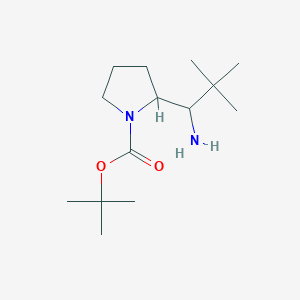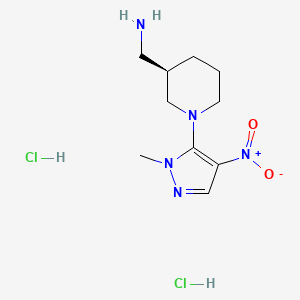
(R)-(1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)piperidin-3-yl)methanaminedihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-(1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)piperidin-3-yl)methanaminedihydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring substituted with a pyrazole moiety, which is further functionalized with a nitro group and a methyl group. The presence of the dihydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for various experimental conditions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-(1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)piperidin-3-yl)methanaminedihydrochloride typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Nitration: The methylated pyrazole is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Piperidine Ring Formation: The piperidine ring is formed through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.
Coupling Reaction: The pyrazole and piperidine rings are coupled together using a suitable coupling reagent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Formation of the Dihydrochloride Salt: The final compound is treated with hydrochloric acid to form the dihydrochloride salt, enhancing its solubility.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amino group under suitable conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Reduction: Formation of ®-(1-(1-Methyl-4-amino-1H-pyrazol-5-yl)piperidin-3-yl)methanamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis due to its unique structural features.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor for specific enzymes due to its structural similarity to natural substrates.
Receptor Binding Studies: Can be used in studies involving receptor-ligand interactions.
Medicine
Drug Development: Potential candidate for the development of new pharmaceuticals targeting specific pathways.
Diagnostic Agents: May be used in the development of diagnostic agents due to its unique chemical properties.
Industry
Material Science:
Agriculture: Could be used in the development of new agrochemicals.
Wirkmechanismus
The mechanism of action of ®-(1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)piperidin-3-yl)methanaminedihydrochloride involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the piperidine and pyrazole rings can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cetylpyridinium Chloride: A quaternary ammonium compound with antimicrobial properties.
Domiphen Bromide: Another quaternary ammonium compound used as an antiseptic.
Uniqueness
®-(1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)piperidin-3-yl)methanaminedihydrochloride is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Unlike cetylpyridinium chloride and domiphen bromide, it has a more complex structure that allows for a wider range of interactions and applications.
Eigenschaften
Molekularformel |
C10H19Cl2N5O2 |
|---|---|
Molekulargewicht |
312.19 g/mol |
IUPAC-Name |
[(3R)-1-(2-methyl-4-nitropyrazol-3-yl)piperidin-3-yl]methanamine;dihydrochloride |
InChI |
InChI=1S/C10H17N5O2.2ClH/c1-13-10(9(6-12-13)15(16)17)14-4-2-3-8(5-11)7-14;;/h6,8H,2-5,7,11H2,1H3;2*1H/t8-;;/m1../s1 |
InChI-Schlüssel |
LXEVPUNTMWECFT-YCBDHFTFSA-N |
Isomerische SMILES |
CN1C(=C(C=N1)[N+](=O)[O-])N2CCC[C@@H](C2)CN.Cl.Cl |
Kanonische SMILES |
CN1C(=C(C=N1)[N+](=O)[O-])N2CCCC(C2)CN.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


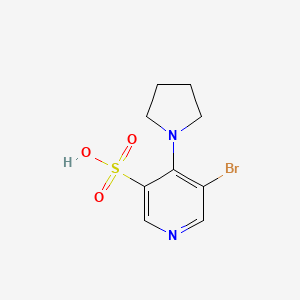
![5-(Ethylsulfonyl)-4-(4-nitrophenyl)-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B15058203.png)
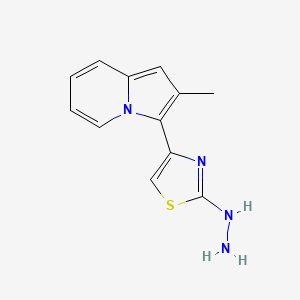
![3-Chloro-2-methyl-5H-cyclopenta[B]pyridin-7(6H)-one](/img/structure/B15058210.png)

